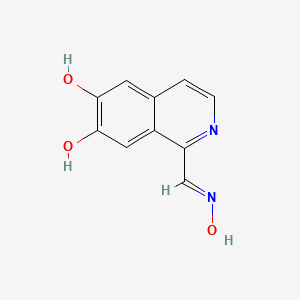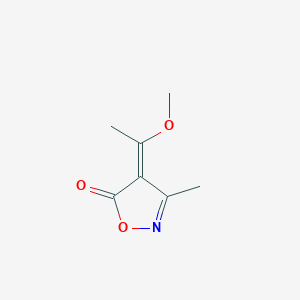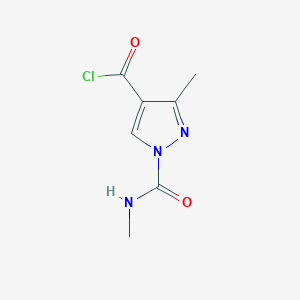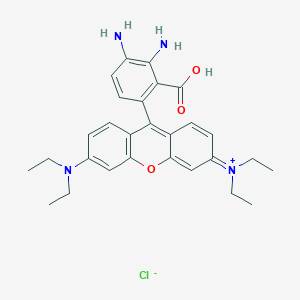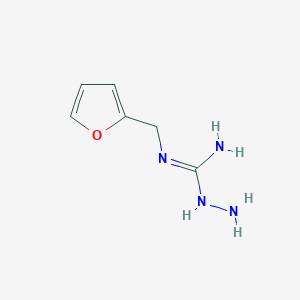![molecular formula C40H61AuOP-4 B12871582 (Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold](/img/structure/B12871582.png)
(Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold is a complex organometallic compound It features a gold center coordinated to a phosphine ligand and a dihydrofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold typically involves the following steps:
Formation of the Phosphine Ligand: The phosphine ligand, Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl, is synthesized through a reaction between dicyclohexylphosphine and 2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl chloride under inert conditions.
Coordination to Gold: The phosphine ligand is then reacted with a gold precursor, such as chloro(dimethyl sulfide)gold(I), in the presence of a base like potassium carbonate to form the gold-phosphine complex.
Addition of the Dihydrofuran Moiety: The final step involves the addition of the 2-propyl-4,5-dihydrofuran-3-yl group to the gold-phosphine complex, typically through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Substitution: The phosphine and dihydrofuran ligands can be substituted with other ligands under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Substitution: Ligand exchange reactions often use bases like potassium carbonate or sodium hydride.
Cyclization: Oxidative cyclization reactions typically require an oxidant such as iodine or oxygen.
Major Products
Oxidation: Gold(III) complexes.
Substitution: New gold complexes with different ligands.
Cyclization: Cyclic organic compounds.
科学的研究の応用
Chemistry
The compound is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions . Its unique structure allows for high selectivity and efficiency in these processes.
Biology and Medicine
Industry
In the industrial sector, the compound’s catalytic properties can be leveraged in the synthesis of fine chemicals and pharmaceuticals .
作用機序
The mechanism of action of (Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold primarily involves the activation of substrates through coordination to the gold center. This coordination facilitates various reactions, such as oxidative addition, reductive elimination, and ligand exchange. The phosphine ligand stabilizes the gold center, while the dihydrofuran moiety can participate in additional interactions with substrates.
類似化合物との比較
Similar Compounds
XPhos: A similar phosphine ligand used in palladium-catalyzed cross-coupling reactions.
RuPhos: Another phosphine ligand with applications in catalysis.
SPhos: Known for its use in Suzuki-Miyaura coupling reactions.
Uniqueness
(Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold is unique due to its combination of a gold center with both a bulky phosphine ligand and a dihydrofuran moiety. This combination provides a unique steric and electronic environment, enhancing its catalytic properties and selectivity in various reactions.
特性
分子式 |
C40H61AuOP-4 |
|---|---|
分子量 |
785.9 g/mol |
IUPAC名 |
cyclohexane;gold;2-phenyl-1,3,5-tri(propan-2-yl)benzene;(5-propyl-3,4-dihydro-2H-furan-4-id-2-yl)phosphane |
InChI |
InChI=1S/C21H27.C7H12OP.2C6H11.Au/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)17-10-8-7-9-11-17;1-2-3-6-4-5-7(9)8-6;2*1-2-4-6-5-3-1;/h7-10,12-16H,1-6H3;7H,2-3,5,9H2,1H3;2*1H,2-6H2;/q4*-1; |
InChIキー |
LKABHWZWAYNFBY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=[C-]CC(O1)P.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=[C-]2)C(C)C.C1CC[CH-]CC1.C1CC[CH-]CC1.[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


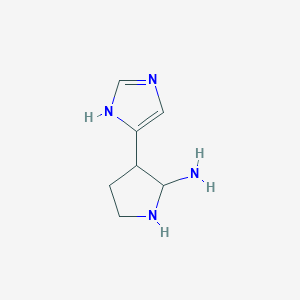
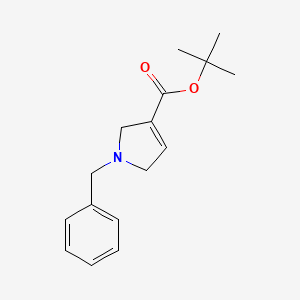
![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)
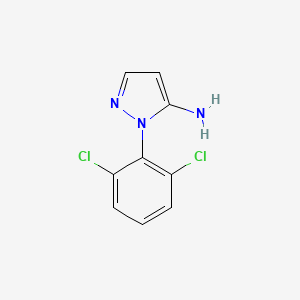
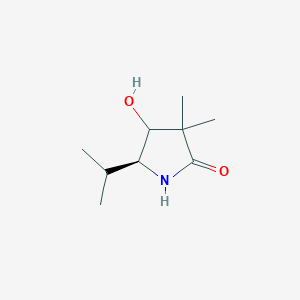
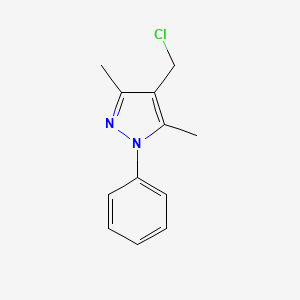
![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)

![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
